

What is the chemical structure of ZNL-0056?

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Compound of Interest

Compound Name: ZNL-0056

Cat. No.: B12375497

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An In-depth Technical Guide to **ZNL-0056**: A Dual-Warhead Covalent Inhibitor of EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZNL-0056 is a novel, orally active, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR). It represents a new pharmacological modality termed a "molecular bident," as it is designed to form two covalent bonds with distinct cysteine residues (Cys797 and Cys775) within the ATP binding site of EGFR. This dual-targeting mechanism offers a potential strategy to overcome acquired resistance to conventional single-warhead covalent inhibitors, a common challenge in cancer therapy. This guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and relevant experimental protocols for **ZNL-0056**.

Chemical Structure and Properties

ZNL-0056 is a complex small molecule with two electrophilic warheads.

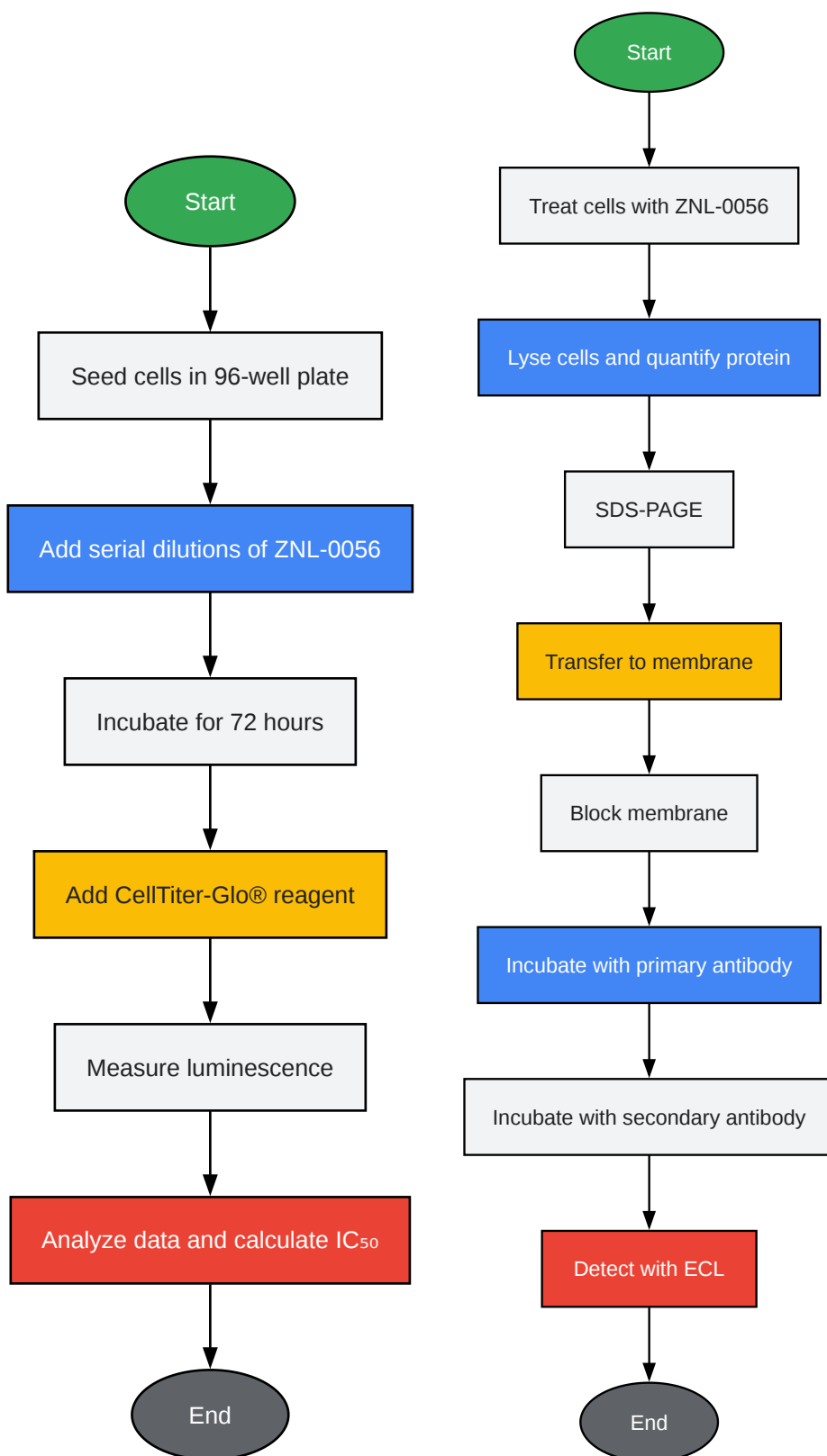
- Chemical Name: N-(3-(1-acryloylazetid-3-yl)phenyl)-5-((4-(dimethylamino)but-2-en-1-yl)oxy)quinoline-2-carboxamide
- CAS Number: 2767987-38-0[1]
- Molecular Formula: C₂₅H₂₇N₅O₃S

- Molecular Weight: 477.58 g/mol

Structure:

Caption: EGFR signaling and **ZNL-0056** inhibition.

Experimental Workflow for IC₅₀ Determination



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References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com